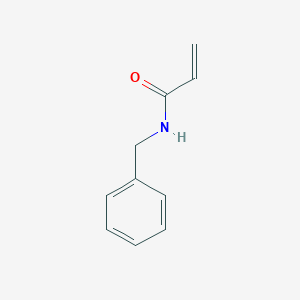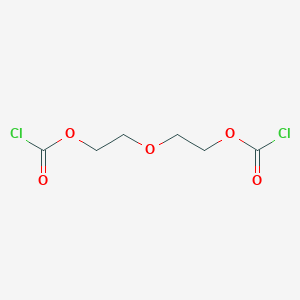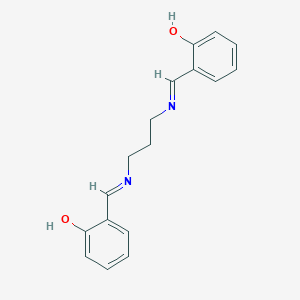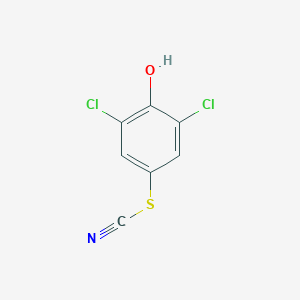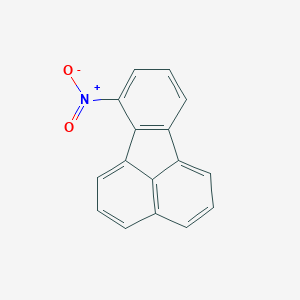
7-Nitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. 7-Nitrofluoranthene is known to have mutagenic and carcinogenic properties and is therefore considered a hazardous chemical. However, it has also been found to have a number of useful applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-Nitrofluoranthene involves the formation of DNA adducts. When 7-Nitrofluoranthene enters the body, it is metabolized by enzymes in the liver to form reactive intermediates that can react with DNA. The resulting DNA adducts can cause mutations and lead to the development of cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Nitrofluoranthene are largely related to its mutagenic and carcinogenic properties. It has been shown to cause DNA damage and mutations in a variety of cell types. In animal studies, exposure to 7-Nitrofluoranthene has been linked to the development of tumors in the liver, lungs, and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Nitrofluoranthene in lab experiments is that it is a well-characterized compound with known properties. This makes it a useful tool for studying the metabolism and toxicology of 7-Nitrofluoranthenes. However, its mutagenic and carcinogenic properties make it a hazardous chemical that must be handled with care. Additionally, its insolubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving 7-Nitrofluoranthene. One area of interest is the development of new methods for detecting DNA damage using fluorescent probes. Another area of research is the development of safer and more effective methods for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, there is ongoing research into the mechanisms by which 7-Nitrofluoranthene causes DNA damage and mutations, with the goal of developing new strategies for preventing and treating cancer.
Synthesemethoden
The synthesis of 7-Nitrofluoranthene involves a multi-step process that begins with the reaction of fluoranthene with nitric acid. The resulting nitrofluoranthene is then reduced to 7-nitrofluoranthene using a reducing agent such as zinc dust. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Nitrofluoranthene is commonly used in scientific research as a fluorescent probe for the detection of DNA damage. It can also be used as a model compound for studying the metabolism and toxicology of 7-Nitrofluoranthenes. Additionally, it has been used as a standard reference material for the calibration of analytical instruments.
Eigenschaften
CAS-Nummer |
13177-31-6 |
|---|---|
Produktname |
7-Nitrofluoranthene |
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
7-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
InChI-Schlüssel |
JBCOKTTXCKLQBB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |
Andere CAS-Nummern |
13177-31-6 |
Synonyme |
7-NITROFLUORANTHENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



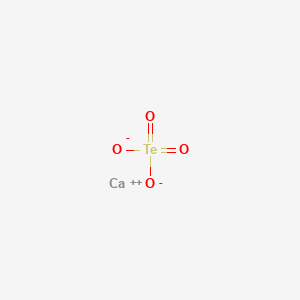
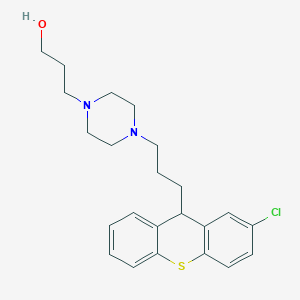
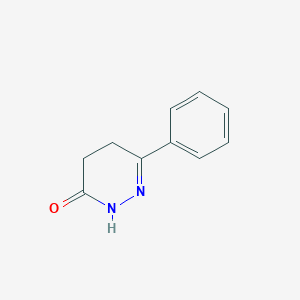
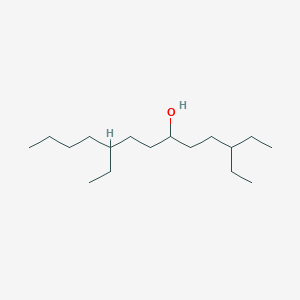
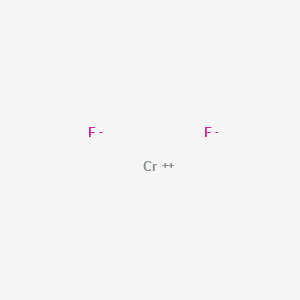
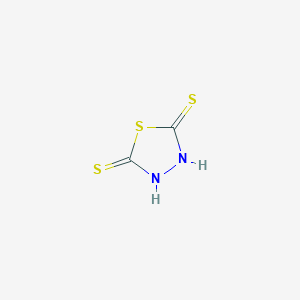
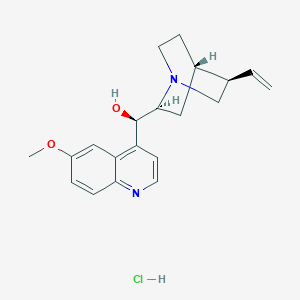
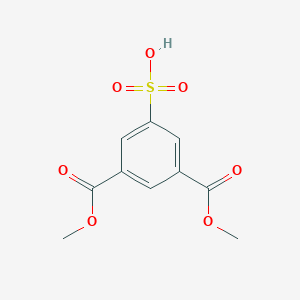
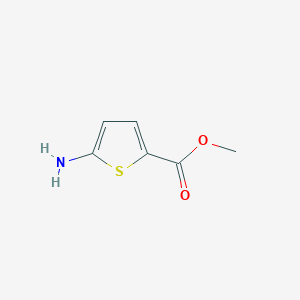
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
